3-(Cyclooct-2-en-1-yl)pentane-2,4-dione
Description
Properties
CAS No. |
872509-19-8 |
|---|---|
Molecular Formula |
C13H20O2 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
3-cyclooct-2-en-1-ylpentane-2,4-dione |
InChI |
InChI=1S/C13H20O2/c1-10(14)13(11(2)15)12-8-6-4-3-5-7-9-12/h6,8,12-13H,3-5,7,9H2,1-2H3 |
InChI Key |
KQSJFSFQISSMKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1CCCCCC=C1)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclooct-2-en-1-yl)pentane-2,4-dione typically involves the reaction of cyclooctene with pentane-2,4-dione under specific conditions. One common method includes the use of a catalyst to facilitate the addition of the cyclooctene ring to the pentane-2,4-dione. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclooct-2-en-1-yl)pentane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halogenated compounds, hydroxylated compounds
Scientific Research Applications
3-(Cyclooct-2-en-1-yl)pentane-2,4-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Cyclooct-2-en-1-yl)pentane-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to active sites, altering the activity of the target molecules and affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The substituent on the central carbon of pentane-2,4-dione significantly influences polarity, solubility, and hydrogen-bonding capacity. Key comparisons include:
*Estimated based on and substituent contributions.
- Cyclooctenyl vs. Thioether Groups : The cyclooctenyl group reduces polarity compared to thioether derivatives (e.g., 3-(p-tolylthio)pentane-2,4-dione) but retains hydrogen bond basicity, a hallmark of β-diketones .
- Fluorinated Derivatives : Fluorinated analogs exhibit unique hydrogen bond acidity, unlike the cyclooctenyl variant, which lacks acidic protons .
Reactivity in Organic Transformations
The steric and electronic effects of substituents dictate reactivity:
Allylation and Alkylation Reactions
- Monoallylation: Bulky substituents like cyclooctenyl may hinder reactivity. For example, 3-methylpentane-2,4-dione yields 61% monoallylated product, while less hindered analogs (e.g., 1,3-diphenylpropanedione) achieve 89% yields .
- Condensation Reactions : Cyclooctenyl’s rigidity could slow reactions requiring planar transition states, as seen in ferrous chloride-catalyzed condensations ().
Electrophilic Cyclization
Iodine-containing analogs (e.g., 3-(2-iodobenzyl)pentane-2,4-dione) undergo cyclization with high regioselectivity (96% yield) . The cyclooctenyl group’s electron-rich double bond might similarly participate in cycloaddition reactions, though its bulk could reduce efficiency.
Crystallographic and Supramolecular Features
Substituents influence molecular packing and hydrogen-bonding networks:
- Schiff Bases: Derivatives like 3-[(4-carboxyphenylamino)methylidene]pentane-2,4-dione form planar cores with intramolecular N–H⋯O bonds. The cyclooctenyl group’s size could disrupt such networks, favoring van der Waals interactions .
- Cyclopentene Derivatives : Smaller rings (e.g., 4-cyclopentene-1,3-dione) exhibit distinct electronic profiles due to ring strain, unlike the more flexible cyclooctenyl substituent .
Toxicity and Handling Considerations
All β-diketones share hazards like irritation and systemic toxicity (). However:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-(cyclooct-2-en-1-yl)pentane-2,4-dione, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, analogous derivatives (e.g., 3-(2-iodobenzyl)pentane-2,4-dione) are prepared by reacting pentane-2,4-dione with halogenated precursors under basic conditions (e.g., NaOH/KOH). Optimization involves adjusting the base strength, temperature (typically 60–80°C), and solvent polarity to enhance yield and regioselectivity .
- Key Parameters : Reaction time (6–12 hours), stoichiometric ratios (1:1.2 for precursor:reagent), and purification via recrystallization (e.g., ether/dichloromethane mixtures) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Structural Analysis :
- ¹H/¹³C NMR : Identifies proton environments (e.g., methyl groups at δ ~2.0–2.1 ppm, cyclooctene protons at δ ~5.0–6.0 ppm) and carbon backbone .
- IR Spectroscopy : Detects carbonyl stretches (C=O at ~1600–1700 cm⁻¹) and cyclooctene C-H bending .
- X-ray Crystallography : Resolves crystal packing and stereochemistry, as demonstrated for analogs like 3-(4-azidophenyl)pentane-2,4-dione .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
